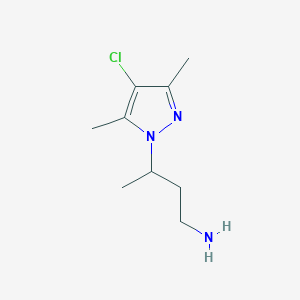![molecular formula C20H19BrN2O3S B2491496 3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1311674-74-4](/img/structure/B2491496.png)
3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde is a complex organic compound with the molecular formula C20H19BrN2O3S and a molecular weight of 447.35. This compound is notable for its unique structure, which includes a quinazolinone core, a bromine atom, and a methoxybenzaldehyde group. It is used in various scientific research applications due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the quinazolinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde has several scientific research applications, including :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde involves its interaction with molecular targets and pathways within biological systems. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-substituted-4(3H)-quinazolinones and 3-substituted-4(3H)-quinazolinones.
Bromo-Substituted Compounds: Other bromo-substituted quinazolinones with varying alkyl or aryl groups.
Uniqueness
3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzaldehyde group and sulfanylmethyl linkage differentiate it from other quinazolinone derivatives, potentially leading to unique interactions and activities.
Propiedades
IUPAC Name |
3-[(6-bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-3-8-23-19(25)16-10-15(21)5-6-17(16)22-20(23)27-12-14-9-13(11-24)4-7-18(14)26-2/h4-7,9-11H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHBSUZCNWVULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC3=C(C=CC(=C3)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-7-{[2-(pyridin-2-yl)ethyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2491415.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)
![N-(3-chlorophenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2491423.png)
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)


![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)


![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)

